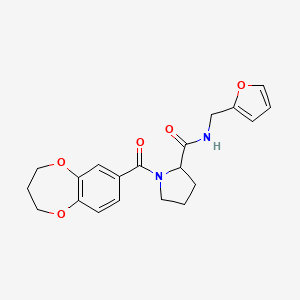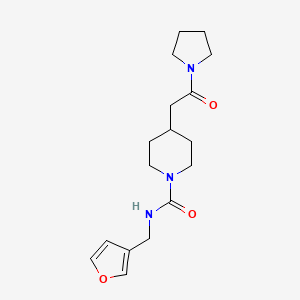![molecular formula C18H19F2N3O2 B7050629 [1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7050629.png)
[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole ring. One common method is the reaction of 2,4-difluorophenylhydrazine with a suitable keto compound under acidic conditions to form the pyrazole ring. Subsequent steps may include the introduction of the methyl group and the formation of the amide bond with the 3-hydroxy-8-azabicyclo[3.2.1]octane moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group on the azabicyclo[3.2.1]octane ring can be oxidized to form a ketone or carboxylic acid.
Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: : The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of pyrazoline derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique structure may find use in materials science or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its combination of the pyrazole ring, fluorophenyl group, and azabicyclo[3.2.1]octane moiety. Similar compounds might include other pyrazole derivatives or compounds with similar bicyclic structures. the presence of the fluorine atoms and the specific arrangement of the functional groups set this compound apart.
List of Similar Compounds
Pyrazole derivatives: : Various pyrazole-based compounds with different substituents.
Bicyclic compounds: : Other compounds containing bicyclic structures such as azabicyclo[3.2.1]octane.
Properties
IUPAC Name |
[1-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-10-6-16(21-23(10)17-5-2-11(19)7-15(17)20)18(25)22-12-3-4-13(22)9-14(24)8-12/h2,5-7,12-14,24H,3-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRTVHSJVZSMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)F)F)C(=O)N3C4CCC3CC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Furan-3-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B7050547.png)
![1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7050550.png)
![2-(4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7050557.png)

![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7050588.png)
![1-[1-(Difluoromethyl)cyclopropyl]-3-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7050599.png)
![3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide](/img/structure/B7050602.png)

![[1-(2,4-Difluorophenyl)-5-methylpyrazol-3-yl]-(4-hydroxy-4-methylpiperidin-1-yl)methanone](/img/structure/B7050611.png)
![2-[(2-cyclopent-2-en-1-ylacetyl)amino]-N,N-dimethylpyridine-4-carboxamide](/img/structure/B7050631.png)
![3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)-N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]propanamide](/img/structure/B7050638.png)
![(1,5-Dimethylpyrazol-3-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7050643.png)

![(4-Bromophenyl)-[4-(7-chloro-3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7050653.png)
